N-(4-fluorophenyl)-2-{5-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide
Description
N-(4-fluorophenyl)-2-{5-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a heterocyclic compound featuring a pyridinone core linked to a 1,2,4-oxadiazole ring substituted with a 2-methoxyethyl group. This structure combines electron-withdrawing (fluorophenyl) and electron-donating (methoxyethyl) substituents, which may influence its physicochemical properties and interactions with biological targets.
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[5-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O4/c1-26-9-8-15-21-18(27-22-15)12-2-7-17(25)23(10-12)11-16(24)20-14-5-3-13(19)4-6-14/h2-7,10H,8-9,11H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVWHXDRHPLNXRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=NOC(=N1)C2=CN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2-{5-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide typically involves multi-step organic reactions. The process may start with the preparation of the oxadiazole ring, followed by the introduction of the fluorophenyl group and the dihydropyridinone moiety. Common reagents used in these reactions include fluorobenzene derivatives, oxadiazole precursors, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-2-{5-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the oxadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction can produce alcohols or amines, and substitution reactions can introduce various functional groups.
Scientific Research Applications
Medicinal Chemistry
N-(4-fluorophenyl)-2-{5-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide has been identified as a potential candidate for drug development due to its unique structure that allows for targeted interactions with specific enzymes or receptors in the body. Its design suggests possible applications in:
- Anticancer Research : Similar compounds have shown significant anticancer activity against various cancer cell lines, indicating that this compound may also exhibit similar properties. For instance, related oxadiazole derivatives have demonstrated growth inhibition percentages ranging from 51.88% to 86.61% against different cancer types .
Biological Applications
The compound can be utilized in biochemical assays to study enzyme interactions and cellular pathways. Its structure allows it to participate in:
- Enzyme Inhibition Studies : The oxadiazole and dihydropyridinone moieties can interact with enzyme active sites, potentially inhibiting their activity and providing insights into their mechanisms.
Materials Science
In materials science, the compound's properties may lend themselves to the development of new materials with specific electronic or optical characteristics. Potential applications include:
- Polymer Development : The unique functional groups could be integrated into polymer matrices to create materials with tailored properties for use in electronics or coatings.
Case Studies and Research Findings
- Anticancer Activity : A study on related oxadiazole derivatives highlighted their significant anticancer effects against several cell lines. For example, compounds similar to this compound exhibited growth inhibition percentages exceeding 75% against various cancer types .
- Enzyme Interaction Mechanisms : Research has demonstrated that compounds with similar structural motifs can effectively inhibit enzymes involved in critical biological pathways. Investigating these interactions can provide valuable insights into drug design and development strategies.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-{5-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Key Observations:
Reactivity Insights:
- The methoxyethyl group in the target compound may reduce steric hindrance compared to bulkier substituents (e.g., chlorophenyl), facilitating synthetic modifications .
- Zeolite catalysts in FP1-12 synthesis improve yield but require stringent temperature control (150°C), contrasting with milder conditions for oxadiazole formation .
Physicochemical Properties
NMR Profiling (Based on ):
Comparative NMR studies of structurally related compounds (e.g., Rapa, compounds 1 and 7) reveal:
- Regions of Divergence : Chemical shifts in regions A (positions 39–44) and B (positions 29–36) differ due to substituent-induced changes in electron density .
- Target Compound : The 2-methoxyethyl group likely causes upfield shifts in region A (protons near oxadiazole) compared to chlorophenyl analogs, indicating altered electron environments .
Solubility and Polarity:
- The methoxyethyl group enhances water solubility relative to chlorophenyl or methyl-substituted analogs, as evidenced by logP calculations for similar compounds .
Biological Activity
N-(4-fluorophenyl)-2-{5-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that contributes to its biological activity. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C18H20FN5O3 |
| Molecular Weight | 373.38 g/mol |
| LogP | 2.5433 |
| Hydrogen Bond Acceptors | 7 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 74.586 Ų |
This compound exhibits various biological activities primarily through modulation of neurotransmitter systems and receptor interactions. It has been shown to act as a positive allosteric modulator of the metabotropic glutamate receptor (mGluR), which is implicated in several neurological disorders such as schizophrenia and anxiety disorders .
Pharmacological Effects
- Antipsychotic Activity : In preclinical models, compounds similar to this compound have demonstrated the ability to reverse amphetamine-induced hyperlocomotion in rats without significant motor impairment .
- Anxiolytic Effects : The compound has shown promise in reducing anxiety-like behaviors in animal models, potentially through its interaction with the GABAergic system .
- Neuroprotective Properties : Studies suggest that oxadiazole derivatives can exhibit neuroprotective effects by modulating oxidative stress pathways and inflammatory responses in neuronal cells .
Case Studies
Several studies have highlighted the efficacy of related compounds in clinical and preclinical settings:
- A study on oxadiazole derivatives indicated that modifications to the oxadiazole ring could enhance binding affinity to GABAA receptors, suggesting potential improvements in anxiolytic efficacy compared to traditional benzodiazepines .
- In another investigation, a series of dihydropyridine derivatives were evaluated for their neuroprotective effects against oxidative stress-induced neuronal damage. The results indicated that these compounds could significantly reduce cell death in vitro, supporting their potential therapeutic application in neurodegenerative diseases .
Q & A
Basic: What synthetic methodologies are recommended for preparing N-(4-fluorophenyl)-2-{5-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide?
Answer:
The synthesis involves multi-step reactions, including:
Oxadiazole ring formation : Cyclization of amidoxime intermediates with activated esters under reflux conditions (e.g., using DMF as solvent and potassium carbonate as a base) .
Acetamide coupling : Reacting the oxadiazole-pyridinone intermediate with 4-fluoroaniline derivatives via nucleophilic acyl substitution, monitored by TLC for completion .
Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization to achieve ≥95% purity .
Basic: What spectroscopic techniques are critical for characterizing this compound’s structure?
Answer:
Key techniques include:
- NMR Spectroscopy : and NMR to confirm substituent positions (e.g., fluorine atoms at 4-fluorophenyl and methoxyethyl groups) .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula (e.g., C₂₀H₁₈F₂N₄O₄) and isotopic patterns .
- X-ray Crystallography : For unambiguous confirmation of the oxadiazole-pyridinone core and spatial arrangement of substituents (if crystals are obtainable) .
Basic: How can researchers assess this compound’s preliminary biological activity?
Answer:
- In vitro binding assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure affinity for target proteins (e.g., kinases or enzymes relevant to the oxadiazole moiety) .
- Enzymatic inhibition studies : Monitor activity in enzyme-coupled assays (e.g., spectrophotometric detection of NADH oxidation) with IC₅₀ calculations .
Advanced: What strategies are effective for structure-activity relationship (SAR) studies on this compound?
Answer:
- Bioisosteric replacements : Substitute the 2-methoxyethyl group with ethoxyethyl or cyclopropylmethoxy groups to evaluate steric/electronic effects on target binding .
- Pharmacophore modeling : Use computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen-bonding interactions between the oxadiazole core and active-site residues .
- Metabolic stability testing : Modify the fluorophenyl group with deuterium or methyl groups to assess CYP450-mediated degradation .
Advanced: How can crystallographic data resolve ambiguities in molecular conformation?
Answer:
- Compare experimental X-ray structures (e.g., bond angles of the oxadiazole ring) with density functional theory (DFT)-optimized geometries to identify deviations caused by crystal packing .
- Use Cambridge Structural Database (CSD) entries of analogous oxadiazole derivatives to validate torsion angles and intermolecular interactions .
Advanced: How should researchers address contradictions in biological activity data across studies?
Answer:
- Orthogonal assays : Validate conflicting IC₅₀ values using both radiometric and fluorescence-based assays to rule out interference from fluorophenyl groups .
- Statistical rigor : Apply ANOVA or mixed-effects models to account for batch-to-batch variability in compound purity (e.g., residual DMF from synthesis) .
Advanced: What mechanistic studies elucidate the compound’s mode of action?
Answer:
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics to distinguish between enthalpic (hydrogen bonding) and entropic (hydrophobic) contributions .
- Molecular dynamics simulations : Simulate ligand-protein interactions over 100+ ns trajectories to identify stable binding poses of the dihydropyridinone moiety .
Basic: What safety precautions are essential when handling this compound?
Answer:
- PPE : Wear nitrile gloves and safety goggles due to potential skin/eye irritation from fluorophenyl groups .
- Ventilation : Use fume hoods during weighing to avoid inhalation of fine particulate matter .
Basic: How should stability studies be designed to assess shelf-life under lab conditions?
Answer:
- Forced degradation : Expose the compound to heat (40°C), humidity (75% RH), and UV light for 4 weeks, monitoring degradation via HPLC .
- Storage recommendations : Store at -20°C in amber vials with desiccants to prevent hydrolysis of the oxadiazole ring .
Advanced: What formulation strategies improve bioavailability for in vivo studies?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
